molecular formula C25H30N4O5S B11356731 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide

Cat. No.: B11356731
M. Wt: 498.6 g/mol
InChI Key: SHYMRDFAGVZUJT-UHFFFAOYSA-N
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Description

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide is a complex organic compound that features a combination of oxadiazole and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide typically involves multiple steps. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The piperidine moiety is introduced via nucleophilic substitution reactions. The final step often involves coupling the oxadiazole and piperidine fragments under specific conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include quinones from oxidation, amines from reduction, and substituted piperidines from nucleophilic substitution .

Scientific Research Applications

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to the activation or inhibition of specific pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide lies in its combination of oxadiazole and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C25H30N4O5S

Molecular Weight

498.6 g/mol

IUPAC Name

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]butanamide

InChI

InChI=1S/C25H30N4O5S/c1-18-14-16-29(17-15-18)35(31,32)20-12-10-19(11-13-20)26-23(30)8-5-9-24-27-25(28-34-24)21-6-3-4-7-22(21)33-2/h3-4,6-7,10-13,18H,5,8-9,14-17H2,1-2H3,(H,26,30)

InChI Key

SHYMRDFAGVZUJT-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC3=NC(=NO3)C4=CC=CC=C4OC

Origin of Product

United States

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